ALE-0540
CAS No.: 234779-34-1
Cat. No.: VC0517922
Molecular Formula: C14H11N3O5
Molecular Weight: 301.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 234779-34-1 |
---|---|
Molecular Formula | C14H11N3O5 |
Molecular Weight | 301.25 g/mol |
IUPAC Name | 2-(2-hydroxyethylamino)-5-nitrobenzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C14H11N3O5/c18-5-4-15-16-13(19)10-3-1-2-8-6-9(17(21)22)7-11(12(8)10)14(16)20/h1-3,6-7,15,18H,4-5H2 |
Standard InChI Key | SURCGQGDUADKBL-UHFFFAOYSA-N |
SMILES | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Canonical SMILES | C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NCCO)[N+](=O)[O-] |
Appearance | Solid powder |
Introduction
Pharmacological Profile of ALE-0540
Receptor Binding Specificity
ALE-0540 exhibits selective antagonism for NGF receptors without significant off-target interactions. Radioligand-binding assays using PC12 cells revealed its capacity to displace <sup>125</sup>I-NGF from TrkA and p75 receptors, with IC<sub>50</sub> values of 5.88 ± 1.87 μM and 3.72 ± 1.3 μM, respectively . Competition studies further confirmed minimal affinity (<20% inhibition at 10 μM) for adenosine A3, cannabinoid CB2, endothelin ETA, histamine H1, opioid (μ, δ, κ), and serotonin 5-HT2A receptors .
Table 1: Receptor Binding Profile of ALE-0540
Receptor | IC<sub>50</sub> (μM) | % Inhibition at 10 μM |
---|---|---|
TrkA | 5.88 ± 1.87 | — |
p75 + TrkA | 3.72 ± 1.3 | — |
Adenosine A3 | — | 14 ± 2 |
Cannabinoid CB2 | — | <10 |
Endothelin ETA | — | <10 |
Functional Inhibition of NGF Signaling
In embryonic chick dorsal root ganglion (DRG) neurons, ALE-0540 concentration-dependently inhibited NGF-mediated neurite outgrowth, with complete suppression observed at 100 μM . Concurrently, it prevented NGF-induced phosphorylation of TrkA receptors in PC12 cells, demonstrating an EC<sub>50</sub> of 28 ± 21 μM . These findings underscore its dual capacity to disrupt both neurotrophic support and downstream signal transduction critical for nociceptive sensitization.
Mechanism of Action in Pain Pathways
Blockade of NGF-TrkA/p75 Interactions
NGF binding to TrkA and p75 receptors initiates transcriptional programs that upregulate pro-nociceptive mediators such as substance P and calcitonin gene-related peptide (CGRP) . By competitively inhibiting these interactions, ALE-0540 reduces neuronal hyperexcitability and inflammatory mediator release. Structural analyses suggest that ALE-0540’s nitro-benzisoquinoline scaffold sterically hinders NGF docking at receptor interfaces, unlike earlier peptidic antagonists .
Modulation of Spinal Sensitization
Intrathecal administration of ALE-0540 (30–60 μg) attenuated tactile allodynia in rat models of thermal sensitization and L5/L6 spinal nerve ligation, achieving 55–64% antiallodynic efficacy . This spinal selectivity contrasts with morphine, which lacks efficacy via intrathecal routes in neuropathic pain, likely due to TrkA receptor preservation in dorsal root ganglia post-injury .
Preclinical Efficacy in Pain Models
Inflammatory Pain (Thermal Sensitization)
In a carrageenan-induced thermal hyperalgesia model, ALE-0540 (30 μg intrathecally) reversed mechanical allodynia by 64 ± 23%, implicating NGF in maintaining inflammatory pain states .
Comparative Analysis with Opioid Analgesics
Efficacy and Administration Routes
While morphine exhibited greater systemic potency (7.1 mg/kg vs. 38 mg/kg for ALE-0540), its inability to alleviate spinal neuropathic pain underscores ALE-0540’s advantage in intractable cases . The absence of μ-opioid receptor binding by ALE-0540 also mitigates risks of respiratory depression and dependence .
Side Effect Profile
ALE-0540’s receptor selectivity minimizes off-target effects observed with opioids, such as sedation and gastrointestinal dysmotility. Preliminary toxicological assessments reported no motor impairment or cardiovascular abnormalities at antiallodynic doses .
Future Directions and Clinical Implications
The discovery of ALE-0540 validates TrkA/p75 antagonism as a viable strategy for neuropathic and inflammatory pain. Ongoing structure-activity relationship (SAR) studies aim to enhance its bioavailability and blood-brain barrier penetration. Clinical translation will require addressing its moderate potency and optimizing formulations for sustained receptor blockade.
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